molecular formula C34H39N5O10S3 B1593486 Einecs 228-322-9 CAS No. 6226-90-0

Einecs 228-322-9

Cat. No.: B1593486
CAS No.: 6226-90-0
M. Wt: 773.9 g/mol
InChI Key: RELFRKKJPSXVPP-UHFFFAOYSA-N
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Description

Einecs 228-322-9 is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments. The compound’s structure includes multiple sulfonic acid groups and azo linkages, which contribute to its unique chemical behavior and applications.

Preparation Methods

The synthesis of Einecs 228-322-9 typically involves several steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: These diazonium salts are then coupled with naphthalenetrisulfonic acid derivatives under controlled pH conditions to form the azo compound.

    Complex Formation: The final step involves the reaction of the azo compound with N-cyclohexylcyclohexanamine to form the desired complex.

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Einecs 228-322-9 undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of azo bonds and formation of corresponding sulfonic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium dithionite, resulting in the breakdown of azo linkages to form amines.

    Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.

Common reagents used in these reactions include sodium nitrite for diazotization, sodium hydroxide for coupling reactions, and various oxidizing and reducing agents .

Scientific Research Applications

Einecs 228-322-9 has several scientific research applications:

Mechanism of Action

The mechanism of action of Einecs 228-322-9 involves its interaction with molecular targets through its sulfonic acid groups and azo linkages. These functional groups allow the compound to form stable complexes with various substrates, facilitating its use in different applications. The exact molecular pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar compounds to Einecs 228-322-9 include:

The uniqueness of this compound lies in its specific combination of sulfonic acid groups and azo linkages, which confer distinct chemical properties and applications.

Biological Activity

Einecs 228-322-9, also known as Meglumine , is a compound with diverse biological activities that have been the subject of various studies. This article reviews its biological activity, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties, supported by data tables and research findings.

Meglumine is a sugar alcohol derivative of glucosamine and is commonly used as a pharmaceutical excipient. Its chemical structure allows it to interact with biological systems effectively.

Chemical Structure

  • Chemical Formula : C7H17N3O5
  • Molecular Weight : 195.23 g/mol

Antioxidant Activity

Meglumine exhibits significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity of Meglumine

StudyMethodResult
DPPH AssayIC50 = 32.01 μg/mL
ABTS AssayEC50 = 30.83 μM
Lipid Peroxidation InhibitionSignificant at 100 μM

Anti-inflammatory Activity

Meglumine has been shown to modulate inflammatory responses, which is vital for therapeutic applications in diseases characterized by chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines.

  • Inhibition of COX and LOX pathways : Meglumine reduces the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased synthesis of inflammatory mediators such as prostaglandins and leukotrienes.
  • Cytokine Modulation : It decreases levels of TNF-α and IL-6 in activated macrophages.

Cytotoxic Activity

Research indicates that Meglumine exhibits cytotoxic effects against certain cancer cell lines, making it a potential candidate for cancer therapy.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineTreatment DurationIC50 (μg/mL)
PC324 h40.1 ± 7.9
DU14548 h62.5 ± 17.3

Case Studies

  • Antioxidant Mechanisms : A study demonstrated that Meglumine's antioxidant activity was primarily due to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage .
  • Anti-inflammatory Effects : In a model of induced inflammation, treatment with Meglumine resulted in a significant reduction in edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases .
  • Cytotoxicity Against Cancer : In vitro studies showed that Meglumine could induce apoptosis in prostate cancer cells, leading to cell cycle arrest in the G0/G1 phase .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O10S3.C12H23N/c27-22-19(39(34,35)36)11-13-10-17(37(28,29)30)12-18(38(31,32)33)20(13)21(22)26-25-16-8-6-15(7-9-16)24-23-14-4-2-1-3-5-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36);11-13H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELFRKKJPSXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C(=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6226-90-0
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6226-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-(2-(4-(2-phenyldiazenyl)phenyl)diazenyl)-, compd. with N-cyclohexylcyclohexanamine (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Naphthalenetrisulfonic acid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-, compd. with N-cyclohexylcyclohexanamine (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]naphthalene-1,3,6-trisulphonic acid, compound with bis(cyclohexyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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